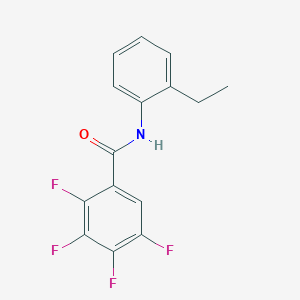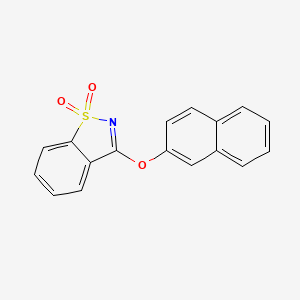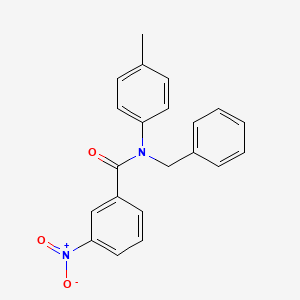![molecular formula C16H22BrN3O2 B5751115 N-[(E)-1-(4-bromophenyl)butylideneamino]-2-morpholin-4-ylacetamide](/img/structure/B5751115.png)
N-[(E)-1-(4-bromophenyl)butylideneamino]-2-morpholin-4-ylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(E)-1-(4-bromophenyl)butylideneamino]-2-morpholin-4-ylacetamide is a complex organic compound with a unique structure that includes a bromophenyl group, a morpholine ring, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-1-(4-bromophenyl)butylideneamino]-2-morpholin-4-ylacetamide typically involves the condensation of 4-bromobenzaldehyde with 2-morpholin-4-ylacetic acid hydrazide under specific reaction conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Advanced techniques such as continuous flow reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-1-(4-bromophenyl)butylideneamino]-2-morpholin-4-ylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-[(E)-1-(4-bromophenyl)butylideneamino]-2-morpholin-4-ylacetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[(E)-1-(4-bromophenyl)butylideneamino]-2-morpholin-4-ylacetamide involves its interaction with specific molecular targets and pathways. The bromophenyl group may facilitate binding to certain enzymes or receptors, while the morpholine ring can enhance the compound’s solubility and bioavailability. The acetamide moiety may contribute to the compound’s stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
N-(4-bromophenyl)acetamide: Shares the bromophenyl group but lacks the morpholine ring and the butylideneamino linkage.
(E)-4-(4-bromophenyl)but-3-en-2-one: Contains a bromophenyl group and a butenone linkage but lacks the morpholine ring and the acetamide moiety.
Uniqueness
N-[(E)-1-(4-bromophenyl)butylideneamino]-2-morpholin-4-ylacetamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the morpholine ring enhances its solubility and potential bioactivity, while the bromophenyl group provides a site for further functionalization.
Properties
IUPAC Name |
N-[(E)-1-(4-bromophenyl)butylideneamino]-2-morpholin-4-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BrN3O2/c1-2-3-15(13-4-6-14(17)7-5-13)18-19-16(21)12-20-8-10-22-11-9-20/h4-7H,2-3,8-12H2,1H3,(H,19,21)/b18-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDLNWTHRJDJSLP-OBGWFSINSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=NNC(=O)CN1CCOCC1)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC/C(=N\NC(=O)CN1CCOCC1)/C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{[(4-chlorobenzyl)thio]acetyl}-4-methylpiperidine](/img/structure/B5751050.png)
![2-[(4-fluorobenzyl)sulfonyl]-N-(4-fluorophenyl)acetamide](/img/structure/B5751057.png)
![N-[1-(4-tert-butylbenzyl)-1H-benzimidazol-2-yl]propanamide](/img/structure/B5751070.png)
![N'-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5751076.png)
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide](/img/structure/B5751081.png)
![2-[(4-methylbenzoyl)amino]-N-4-pyridinylbenzamide](/img/structure/B5751082.png)
![[(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl]cyclohexylamine](/img/structure/B5751090.png)
![2-ethoxy-4-[(4-pyridin-2-ylpiperazin-1-yl)methyl]phenol](/img/structure/B5751094.png)
![(E)-N-[(E)-(2,3-dichlorophenyl)methylideneamino]-1-phenyl-1-(1,3,5-triazatricyclo[3.3.1.13,7]decan-7-yl)methanimine](/img/structure/B5751105.png)

![2-[3-(2,3-dihydro-1H-indol-1-yl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5751141.png)
![3,5-dimethoxy-N-[(2-methoxyphenyl)carbamothioyl]benzamide](/img/structure/B5751145.png)
